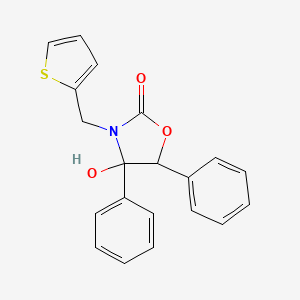![molecular formula C10H11IN4O B11073443 1H-Pyrazole, 1-[2-(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-](/img/structure/B11073443.png)
1H-Pyrazole, 1-[2-(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE is a synthetic organic compound characterized by the presence of two pyrazole rings. The compound’s structure includes a 3,5-dimethylpyrazole and a 4-iodopyrazole linked by an ethanone bridge. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves the following steps:
Formation of 3,5-Dimethylpyrazole: This can be achieved through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.
Formation of 4-Iodopyrazole: This involves the iodination of pyrazole using iodine and a suitable oxidizing agent.
Coupling Reaction: The final step involves the coupling of 3,5-dimethylpyrazole and 4-iodopyrazole using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the 4-iodopyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of corresponding pyrazole alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the iodine atom and the pyrazole rings plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-ETHANONE
- 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-BROMO-1H-PYRAZOL-1-YL)-1-ETHANONE
Comparison
Compared to its analogs with different halogen substitutions (chlorine or bromine), 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)-1-ETHANONE exhibits unique reactivity and binding properties due to the larger atomic radius and higher electronegativity of iodine. This makes it particularly useful in applications requiring strong and specific interactions with molecular targets.
Properties
Molecular Formula |
C10H11IN4O |
|---|---|
Molecular Weight |
330.13 g/mol |
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(4-iodopyrazol-1-yl)ethanone |
InChI |
InChI=1S/C10H11IN4O/c1-7-3-8(2)15(13-7)10(16)6-14-5-9(11)4-12-14/h3-5H,6H2,1-2H3 |
InChI Key |
HWRIQDUYCOQDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)CN2C=C(C=N2)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11073365.png)
![4-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid](/img/structure/B11073370.png)

![(3Z)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)quinoline-2,4(1H,3H)-dione](/img/structure/B11073373.png)
![N-[2-(1-adamantyloxy)propyl]-4-methoxybenzamide](/img/structure/B11073384.png)
![[4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B11073388.png)

![2-{(E)-[1-(3-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11073399.png)
![methyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11073419.png)

![1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B11073435.png)
methanone](/img/structure/B11073438.png)
![2-fluoro-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-4-nitro-N-(tetrahydrofuran-2-ylmethyl)aniline](/img/structure/B11073442.png)
![3-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B11073454.png)
